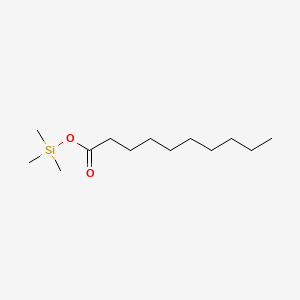
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol is a compound that features a phenolic structure with a methoxy group and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the nucleophilic aromatic substitution reaction between a methoxy-substituted phenol and a pyrrolidine derivative . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
化学反应分析
Types of Reactions
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
科学研究应用
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol.
Phenolic compounds: Other methoxy-substituted phenols, such as guaiacol and vanillin, have similar chemical properties.
Uniqueness
This compound is unique due to the combination of its phenolic and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-methoxy-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C12H17NO2/c1-8-5-10(13-7-8)9-3-4-11(14)12(6-9)15-2/h3-4,6,8,10,13-14H,5,7H2,1-2H3 |
InChI 键 |
WTTBMYUITMZBTK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC1)C2=CC(=C(C=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)

![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)





![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
